2-(6-Methylpyridin-2-yl)acetic acid (CAS 92917-49-2) is an alpha-pyridyl carboxylic acid characterized by the presence of an electron-donating and sterically demanding methyl group at the 6-position of the pyridine ring. In industrial and academic procurement, this compound is primarily sourced as a bifunctional building block for the synthesis of complex pharmaceutical intermediates, coordination ligands, and functionalized 2-benzylpyridines. Its zwitterionic nature influences its solubility profile, while the proximity of the nitrogen atom to the acetic acid moiety enables unique reactivity, such as facile thermal or transition-metal-catalyzed decarboxylation. Compared to simple pyridine derivatives, its dual functionality allows it to act both as a directing group and a reactive carbon-carbon bond-forming partner.
Substituting 2-(6-methylpyridin-2-yl)acetic acid with the more common 2-pyridylacetic acid or alternative 6-methylpyridine halides fundamentally alters both reaction pathways and product profiles. In coordination chemistry, the 6-methyl group introduces significant steric hindrance adjacent to the coordinating nitrogen, which prevents the formation of tightly packed octahedral complexes and enforces specific bite angles critical for catalytic activity. In synthetic applications, utilizing 2-bromo-6-methylpyridine as an alternative precursor for cross-coupling requires harsh organometallic conditions (e.g., Grignard or organozinc formation) that exhibit poor functional group tolerance. Conversely, 2-(6-methylpyridin-2-yl)acetic acid enables mild, highly efficient decarboxylative cross-coupling, maintaining the critical 6-methyl substitution without the need for sensitive organometallic intermediates [1].
When utilized as a precursor for 2-benzylpyridine derivatives, the potassium salt of 2-(6-methylpyridin-2-yl)acetic acid demonstrates exceptional efficiency in Pd-catalyzed decarboxylative cross-coupling. In reactions with aryl bromides (e.g., bromobenzene) using a Pd2(dba)3/Xantphos catalyst system at 150 °C, the 6-methyl derivative achieves an 89% isolated yield of 6-methyl-2-benzyl-pyridine. In direct contrast, the unsubstituted baseline 2-pyridylacetic acid yields only 70-73% under identical conditions with similar aryl bromides (e.g., p-chlorobromobenzene or p-methoxybromobenzene). This indicates that the 6-methyl substitution not only tolerates the sterics of the coupling event but actually correlates with higher overall conversion and stability of the reactive intermediate [1].
| Evidence Dimension | Decarboxylative cross-coupling isolated yield |
| Target Compound Data | 89% yield (forming 6-methyl-2-benzyl-pyridine) |
| Comparator Or Baseline | 2-pyridylacetic acid (70-73% yield for analogous benzylpyridines) |
| Quantified Difference | 16-19% absolute increase in isolated yield |
| Conditions | Pd2(dba)3 (0.5 mol%), Xantphos (1.5 mol%), 150 °C, 24h in diglyme |
Allows buyers to synthesize sterically hindered 6-methyl-2-benzylpyridines with significantly higher efficiency than traditional unsubstituted baselines, reducing catalyst and substrate waste.
Arylacetic acids are often prone to ketene formation or degradation when subjected to harsh, rapid dehydrating conditions. However, 2-(6-methylpyridin-2-yl)acetic acid exhibits robust stability and reactivity. When reacted with highly deactivated and sterically hindered anilines (e.g., 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline) in the presence of phosphorus oxychloride (POCl3) and pyridine at 0 °C, the compound achieves complete conversion to the corresponding acetamide in just 15 minutes, yielding 80% (0.08 g isolated from 0.10 g of aniline). This demonstrates that the target compound can be seamlessly integrated into aggressive, fast-acting acyl chloride workflows without requiring pre-activation as a stable ester .
| Evidence Dimension | Reaction time and stability in POCl3-mediated amidation |
| Target Compound Data | Complete conversion in 15 minutes at 0 °C (80% isolated yield) |
| Comparator Or Baseline | Standard arylacetic acids (often require longer times or milder coupling reagents like HATU/EDCI to avoid degradation) |
| Quantified Difference | Achieves high yield in <20 minutes under aggressive chlorinating conditions |
| Conditions | POCl3 (1.5 equiv), pyridine solvent, 0 °C, 15 min |
Ensures that process chemists can utilize inexpensive, scalable reagents (POCl3) rather than costly peptide coupling agents for bulk amidation.
In the procurement of building blocks for transition metal ligands, the choice between 2-pyridylacetic acid and its 6-methyl counterpart is dictated by steric requirements. The 6-methyl group in 2-(6-methylpyridin-2-yl)acetic acid introduces a substantial steric bulk (A-value ~1.7 kcal/mol) directly adjacent to the coordinating nitrogen atom. Unlike the unsubstituted 2-pyridylacetic acid, which readily forms tightly packed, highly symmetric octahedral bis- or tris-complexes with transition metals, the 6-methyl variant forces a wider bite angle and often restricts coordination to lower coordination numbers or highly distorted geometries. This steric enforcement is a critical parameter for generating open coordination sites on metal catalysts, directly impacting turnover frequencies in cross-coupling or polymerization applications .
| Evidence Dimension | Steric hindrance at the metal-binding site |
| Target Compound Data | Presence of 6-methyl group restricts high-coordination number symmetry |
| Comparator Or Baseline | 2-pyridylacetic acid (readily forms symmetric octahedral complexes) |
| Quantified Difference | Introduction of ~1.7 kcal/mol steric bulk adjacent to the nitrogen donor |
| Conditions | Transition metal complexation (e.g., Pd, Ru, or Cu) |
Provides a necessary steric lever for catalyst designers needing to prevent catalyst dimerization or to open active sites for substrate binding.
Directly leveraging its 89% yield in Pd-catalyzed decarboxylative cross-coupling, this compound is the optimal choice for synthesizing sterically hindered 6-methyl-2-benzylpyridine derivatives. It replaces multi-step, low-yielding organometallic routes, making it ideal for pharmaceutical library synthesis where functional group tolerance is required [1].
Based on its demonstrated stability and rapid 15-minute conversion in POCl3-mediated amidation, this compound is highly suited for the large-scale synthesis of complex active pharmaceutical ingredients (APIs) featuring the 6-methyl-2-pyridylacetamide motif, avoiding the need for expensive coupling reagents .
Because the 6-methyl group prevents the formation of tightly packed, coordinatively saturated metal complexes, this compound is a preferred ligand precursor for developing transition metal catalysts (e.g., for olefin polymerization or C-H activation) where an open coordination site is mandatory for substrate turnover .